
1-(Allyloxy)-2,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Allyloxy)-2,3,5-trimethylbenzene is an organic compound that belongs to the class of alkylated aromatic ethers It is characterized by the presence of an allyloxy group attached to a benzene ring that is substituted with three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Allyloxy)-2,3,5-trimethylbenzene typically involves the alkylation of 2,3,5-trimethylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions. The general reaction scheme is as follows:
2,3,5-Trimethylphenol+Allyl bromideK2CO3,Solventthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Allyloxy)-2,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO_4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN_3) or thiols (R-SH) can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(2,3,5-trimethylphenoxy)-2-propanol or 1-(2,3,5-trimethylphenoxy)propanal.
Reduction: Formation of 1-(2,3,5-trimethylphenoxy)propanol.
Substitution: Formation of 1-(2,3,5-trimethylphenoxy)-2-azidopropane or 1-(2,3,5-trimethylphenoxy)propylthiol.
Applications De Recherche Scientifique
1-(Allyloxy)-2,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or insecticidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of fragrances and flavorings.
Mécanisme D'action
The mechanism of action of 1-(Allyloxy)-2,3,5-trimethylbenzene depends on its specific application. For instance, as an antimicrobial agent, it may disrupt cell membrane integrity or interfere with essential enzymatic processes in microorganisms. The molecular targets and pathways involved would vary based on the biological system and the specific activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Allyloxy-4-propoxybenzene: Known for its insecticidal properties and used as a feeding deterrent for pests.
1-Allyloxy-4-methoxybenzene: Studied for its potential use in organic synthesis and as a precursor for other bioactive compounds.
Uniqueness
1-(Allyloxy)-2,3,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and physical properties. This structural feature may enhance its stability and make it more suitable for specific applications compared to its analogs.
Propriétés
Numéro CAS |
53546-78-4 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1,2,5-trimethyl-3-prop-2-enoxybenzene |
InChI |
InChI=1S/C12H16O/c1-5-6-13-12-8-9(2)7-10(3)11(12)4/h5,7-8H,1,6H2,2-4H3 |
Clé InChI |
HKEUTDMEFUDCHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OCC=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



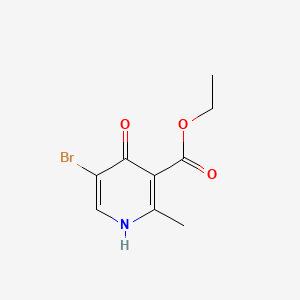

![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)
![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)
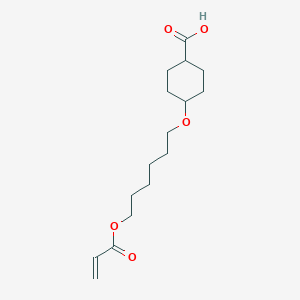
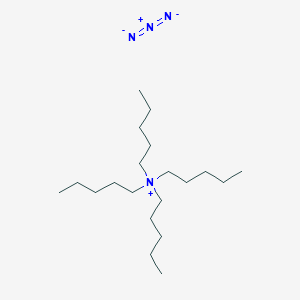
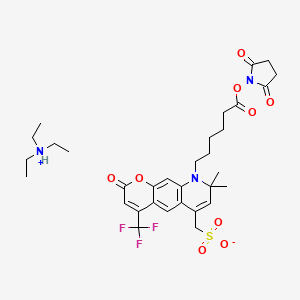
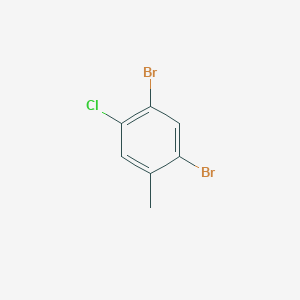
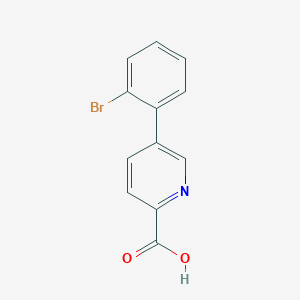


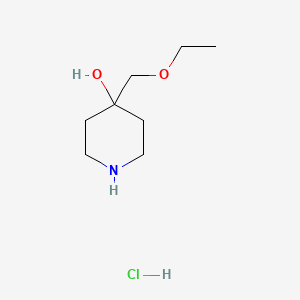
![4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13917496.png)
